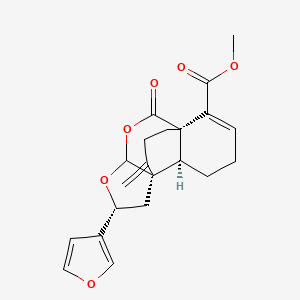
Croverin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Croverin is a diterpenoid compound isolated from the aerial parts of Croton laui . It has a chemical formula of C21H22O6 .
Chemical Reactions Analysis
The specific chemical reactions involving Croverin are not detailed in the available resources. Generally, the chemical reactions of diterpenoid compounds depend on their specific molecular structure and the conditions under which the reactions take place .
Physical And Chemical Properties Analysis
Croverin has a molecular weight of 370.40 . It is typically stored at -20°C in powder form, or at 4°C in DMSO for up to 2 weeks, or at -80°C in DMSO for up to 6 months . Unfortunately, other specific physical and chemical properties of Croverin are not detailed in the available resources.
Scientific Research Applications
Contract Research Organizations and Commercialization : Mirowski and Van Horn (2005) discuss the rise of contract research organizations (CROs) and their role in the commercialization of scientific research, particularly in the biopharmaceutical sector (Mirowski & Van Horn, 2005). This could be relevant if Croverin research involves CROs.
Calorie-Restriction and Longevity Research : The work by L. Robert (2013) on the effects of calorie restriction on longevity and its implications for human health (Robert, 2013). This might be pertinent if Croverin research intersects with human health and longevity studies.
Access Control in Scientific Applications : Sarfraz et al. (2013) analyze security requirements for scientific applications, focusing on robust authorization mechanisms to prevent unauthorized data access (Sarfraz et al., 2013). This could be relevant for managing sensitive data in Croverin research.
CRIS - Computational Research Infrastructure for Science : Described by Dragut et al. (2013), CRIS provides a scalable and collaborative data management and workflow infrastructure for scientific research (Dragut et al., 2013). This infrastructure might be useful in Croverin research for data management.
Success Factors in Scientific Research Groups : Gao et al. (2019) examine factors behind the success and sustainability of scientific research groups, which might offer insights into effective collaboration in Croverin research (Gao et al., 2019).
Corticotropin-Releasing Factor in Transgenic Mice : Stenzel-Poore et al. (1994) discuss corticotropin-releasing factor (CRF) overproduction in transgenic mice, a study that could offer methodological insights for research on Croverin (Stenzel-Poore et al., 1994).
Building a Virtual Cancer Research Organization : Hornbrook et al. (2005) describe the establishment of the Cancer Research Network, a collaborative virtual research organization, which may be relevant for setting up similar networks for Croverin research (Hornbrook et al., 2005).
CRM1-Mediated Nuclear Export : Hutten and Kehlenbach (2007) discuss CRM1, a nuclear export receptor, and its implications in various cellular processes, possibly offering a tangential insight into Croverin's mechanism of action if it involves similar pathways (Hutten & Kehlenbach, 2007).
Safety and Hazards
properties
IUPAC Name |
methyl 6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-12-6-8-20-14(17(22)24-2)4-3-5-16(20)21(12)10-15(13-7-9-25-11-13)26-19(21)27-18(20)23/h4,7,9,11,15-16,19H,1,3,5-6,8,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWVQGRKTCTNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCC2C13CCC(=C)C24CC(OC4OC3=O)C5=COC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883470.png)
![4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2883471.png)
![(E)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2883472.png)
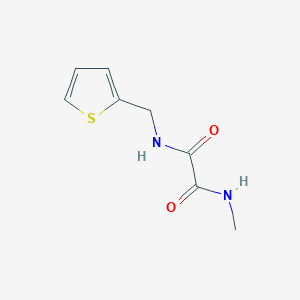
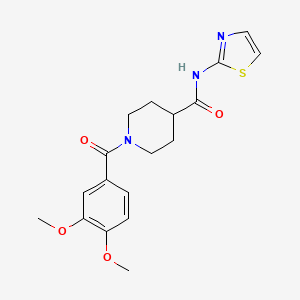
![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2883477.png)

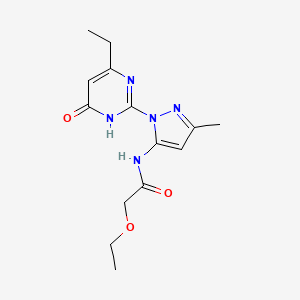
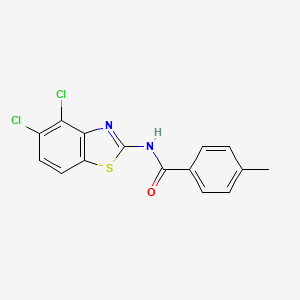
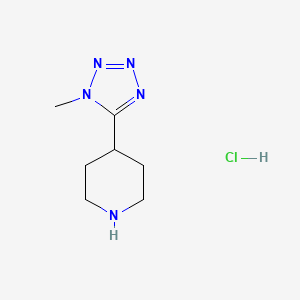
![1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide](/img/structure/B2883485.png)
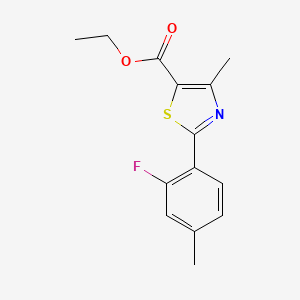
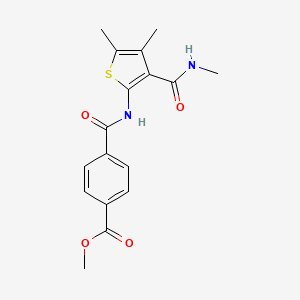
![3-[3,5-Dimethyl-4-({[4-(trifluoromethyl)phenyl]amino}sulfonyl)pyrazolyl]thiola ne-1,1-dione](/img/structure/B2883492.png)